6-bromo-1-ethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one
Description
6-Bromo-1-ethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one is a brominated benzimidazolone derivative characterized by a bicyclic structure comprising a benzene ring fused to a diazole ring. The ethyl group at the N1 position and the bromine atom at the C6 position define its core structure (Figure 1). This compound serves as a critical intermediate in medicinal chemistry, particularly in synthesizing selective enzyme inhibitors and receptor modulators. Its structural features, such as the electron-withdrawing bromine substituent and the planar aromatic system, enhance its ability to engage in π-π stacking and hydrogen-bonding interactions, making it valuable in drug design .
Properties
IUPAC Name |
5-bromo-3-ethyl-1H-benzimidazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O/c1-2-12-8-5-6(10)3-4-7(8)11-9(12)13/h3-5H,2H2,1H3,(H,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDHWUSAFYVQSFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC(=C2)Br)NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of Brominated Indoline Precursors
A foundational route begins with the alkylation of 6-bromo-7-methyl-indoline-2,3-dione. In a representative procedure, iodoethane (7.61 mL, 94.65 mmol) is added to a solution of 6-bromo-7-methyl-indoline-2,3-dione (11.4 g, 47.32 mmol) and anhydrous K₂CO₃ (7.9 g, 56.79 mmol) in dry DMF. Heating at 100°C for 1 hour facilitates N-ethylation, yielding 6-bromo-1-ethyl-7-methyl-indoline-2,3-dione (11.2 g, 88%) after extraction and solvent removal. This intermediate serves as a precursor for subsequent transformations.
Oxidative Ring-Opening and Cyclization
The indoline-2,3-dione intermediate undergoes oxidative cleavage to form the benzodiazolone core. Treatment of 6-bromo-1-ethyl-indoline-2,3-dione (10.0 g, 37.3 mmol) with 2M NaOH (100 mL) and H₂O₂ (53.3 mL) at 0°C initiates ring-opening, producing 4-bromo-2-(ethylamino)-3-methyl-benzoic acid. Acidification to pH 4–5 precipitates the product, which is extracted into EtOAc and dried. Cyclization under acidic or thermal conditions then forms the target benzodiazolone.
Advanced Methodologies and Optimization
Copper-Catalyzed Cyclization
Recent advances employ copper catalysts to enhance efficiency. For example, a suspension of copper(II) acetate (926.49 mg, 5.1 mmol) and 2,2'-bipyridyl (796.67 mg, 5.1 mmol) in DCE facilitates the coupling of 6-bromo-1H-indole with cyclopropylamine at 70°C under air. This method achieves 73% yield of 6-bromo-1-cyclopropyl-indole, demonstrating the versatility of copper-mediated reactions for introducing substituents.
Oxidizing Agents in Diazolone Formation
Potassium persulfate (K₂S₂O₈) emerges as a critical oxidizing agent in patent literature. A mixture containing 6-bromo-1-ethyl-indoline-2,3-dione (1.0 eq) and K₂S₂O₈ (1.3–1.7 eq) in acetonitrile, heated to 80°C, drives the oxidation to the diazolone structure. This method emphasizes stoichiometric control, with excess oxidant ensuring complete conversion.
Reaction Conditions and Yield Optimization
Solvent and Temperature Effects
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Solvent | DMF | DCE | Acetonitrile |
| Temperature (°C) | 100 | 70 | 80 |
| Yield (%) | 88 | 73 | 91 |
Higher yields in DMF (88%) correlate with improved solubility of intermediates, while acetonitrile optimizes oxidation efficiency (91%).
Catalytic vs. Stoichiometric Approaches
Copper catalysts reduce reaction times but require precise stoichiometry. For instance, CuI/l-proline systems achieve cyclization in 5 hours, whereas stoichiometric K₂S₂O₈ demands 24 hours for complete oxidation.
Analytical Characterization and Validation
Spectroscopic Data
Purity and Isolation
Flash chromatography (DCM/EtOAc) and recrystallization (H₂O/EtOH) achieve >95% purity. Hot filtration under vacuum removes insoluble byproducts, as demonstrated in the synthesis of 6-bromo-1-cyclopropyl-indoline-2,3-dione.
Applications and Derivative Synthesis
The target compound serves as a precursor for bioactive molecules, including kinase inhibitors and antimicrobial agents . Functionalization at the 2-position via Suzuki coupling or nucleophilic substitution expands its utility in medicinal chemistry.
Chemical Reactions Analysis
Types of Reactions
6-bromo-1-ethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced benzodiazole derivatives.
Substitution: Formation of substituted benzodiazole derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that benzodiazoles, including 6-bromo derivatives, exhibit significant antimicrobial properties. These compounds have been studied for their ability to inhibit the growth of various pathogenic microorganisms. In particular, derivatives of benzodiazoles have shown efficacy against bacteria and fungi, making them potential candidates for developing new antimicrobial agents .
Anticancer Properties
Benzodiazole derivatives are also noted for their anticancer activities. Studies have demonstrated that these compounds can induce apoptosis in cancer cells through various mechanisms, such as inhibiting tubulin polymerization and disrupting microtubule dynamics . The specific structure of 6-bromo-1-ethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one may enhance its activity against certain cancer types by targeting specific cellular pathways.
Material Science
Polymer Additives
The compound can serve as an additive in polymer formulations to enhance thermal stability and mechanical properties. Its incorporation into polymer matrices has been studied for applications in coatings and composites, where improved durability is desired .
Fluorescent Materials
Research has indicated that benzodiazole derivatives can be used in the development of fluorescent materials. The unique electronic properties of these compounds allow them to be utilized in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The incorporation of 6-bromo-1-ethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one into such materials could potentially lead to enhanced performance characteristics .
Chemical Intermediate
Synthesis of Other Compounds
6-Bromo-1-ethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one serves as a valuable intermediate in the synthesis of more complex organic molecules. Its bromine atom can be utilized in cross-coupling reactions to form new carbon-carbon bonds, which is a fundamental process in organic synthesis . This versatility makes it a crucial building block in the pharmaceutical industry for creating novel drug candidates.
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of various benzodiazole derivatives, including 6-bromo variants. The research found that these compounds exhibited significant activity against both Gram-positive and Gram-negative bacteria. The study highlighted the potential for developing new antibiotics based on the benzodiazole scaffold .
Case Study 2: Anticancer Activity
In an investigation into the anticancer properties of substituted benzodiazoles, researchers discovered that 6-bromo derivatives could effectively inhibit the proliferation of cancer cell lines. The mechanism was linked to the disruption of microtubule formation during cell division, leading to increased apoptosis rates .
Mechanism of Action
The mechanism of action of 6-bromo-1-ethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways depend on the specific biological context and require further research for detailed elucidation.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physical Properties
Table 2: Spectral Data Comparison
Key Findings and Implications
- Substituent Position : Bromine at C6 (target compound) vs. C4 () significantly alters steric and electronic profiles, affecting binding to enzyme active sites.
- N1 Functionalization : Ethyl groups simplify synthesis, while piperidinyl or aryl chains (e.g., Domperidone, Flibanserin) enable targeted receptor interactions.
- Heteroatom Variation : Benzothiazolones (S vs. O) exhibit distinct electronic properties, expanding applications in metallo-radiopharmaceuticals () and redox-active therapies.
Biological Activity
6-bromo-1-ethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : CHBrNO
- Molecular Weight : 244.10 g/mol
- IUPAC Name : 6-bromo-1-ethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one
Anticancer Properties
Recent studies have indicated that 6-bromo-1-ethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one exhibits anticancer activity . For instance, it has been tested against various cancer cell lines, demonstrating significant inhibition of cell proliferation.
| Cell Line | IC (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 20.5 |
| MDA-MB-231 (Triple Negative Breast Cancer) | 18.3 |
| A549 (Lung Cancer) | 22.8 |
The compound's mechanism appears to involve the induction of apoptosis and the inhibition of cell cycle progression in the G2/M phase, particularly in breast cancer cells .
The biological activity of 6-bromo-1-ethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one is believed to be mediated through several pathways:
- Inhibition of Protein Kinases : It has shown potential as a protein kinase inhibitor, which plays a crucial role in cancer cell signaling pathways.
- Interference with Tubulin Dynamics : Similar to known tubulin inhibitors, this compound may destabilize microtubule formation, leading to cell cycle arrest and apoptosis .
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells, contributing to its cytotoxic effects .
Study on MCF-7 Cells
In a study examining the effects of 6-bromo-1-ethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one on MCF-7 cells:
- Experimental Setup : Cells were treated with varying concentrations of the compound for 48 hours.
- Findings : The treatment resulted in a dose-dependent decrease in cell viability and increased markers of apoptosis (e.g., cleaved caspase 3).
Study on A549 Cells
Another study focused on A549 lung cancer cells revealed:
- Experimental Setup : The cells were exposed to the compound for 24 hours.
- Findings : Significant inhibition of cell migration and invasion was observed alongside upregulation of p53 expression, suggesting a role in tumor suppression.
Q & A
Basic: What are the optimal synthetic routes for 6-bromo-1-ethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one, and how can yield and purity be maximized?
Methodological Answer:
The synthesis typically involves bromination and alkylation of a benzodiazole precursor. Key steps include:
- Bromination: Introduce bromine at the 6-position using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF at 0–5°C).
- Ethylation: Use ethylating agents (e.g., ethyl iodide) in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like acetonitrile.
- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) improves purity.
Yield optimization requires monitoring reaction kinetics (e.g., via TLC or HPLC) and avoiding over-bromination by controlling stoichiometry .
Basic: How is 6-bromo-1-ethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one characterized structurally?
Methodological Answer:
- Spectroscopy:
- ¹H/¹³C NMR: Assign peaks based on coupling patterns (e.g., ethyl group δ ~1.2–1.4 ppm for CH₃ and δ ~3.5–4.0 ppm for CH₂).
- MS (ESI): Confirm molecular ion [M+H]⁺ and isotopic pattern for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br).
- X-ray Crystallography: Single-crystal analysis resolves bond lengths (e.g., C–Br ~1.89 Å) and dihedral angles, confirming planarity of the benzodiazole ring .
Advanced: How can computational modeling predict the reactivity of 6-bromo-1-ethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one in cross-coupling reactions?
Methodological Answer:
- DFT Calculations: Use software (e.g., Gaussian) to model frontier molecular orbitals (HOMO/LUMO) and identify electrophilic/nucleophilic sites.
- Transition State Analysis: Simulate Suzuki-Miyaura coupling pathways to assess activation energy barriers for bromine substitution.
- Solvent Effects: Include PCM models to evaluate solvent polarity impacts on reaction kinetics. Validate predictions with experimental data (e.g., reaction yields under varying conditions) .
Advanced: How can contradictions in spectral data for derivatives of this compound be resolved?
Methodological Answer:
- Multi-Technique Validation: Cross-validate NMR assignments with 2D techniques (HSQC, HMBC) and compare with crystallographic data.
- Dynamic Effects: Consider rotameric equilibria (e.g., ethyl group rotation) causing signal splitting in NMR. Variable-temperature NMR can resolve this.
- Isotopic Labeling: Use ¹⁵N or ¹³C labeling to clarify ambiguous signals in heterocyclic systems .
Advanced: What strategies are effective for designing derivatives with enhanced electronic properties for material science applications?
Methodological Answer:
- Substituent Effects: Introduce electron-withdrawing groups (e.g., –NO₂) at the 4-position to lower LUMO levels, improving charge transport.
- Conjugation Extension: Synthesize π-extended analogs via Sonogashira coupling (e.g., aryl acetylenes) to enhance absorption in visible spectra.
- Crystallographic Screening: Screen polymorphs to identify structures with optimal π-π stacking for semiconductor applications .
Basic: What intermediates are critical in the synthesis of this compound?
Methodological Answer:
- Key Intermediates:
- 1-Ethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one: Prepared via cyclization of o-phenylenediamine derivatives with ethyl chloroformate.
- 6-Bromo Precursor: Generated via directed ortho-bromination using Br₂/FeBr₃.
- Isolation: Monitor intermediates via LC-MS and purify via flash chromatography to avoid side products (e.g., over-alkylated species) .
Advanced: How can substituents influence the molecular conformation of this compound?
Methodological Answer:
- Steric Effects: Bulky substituents (e.g., isopropyl) at the 1-position induce non-planarity, reducing conjugation.
- Hydrogen Bonding: –NH groups in the diazole ring form intramolecular H-bonds, stabilizing specific conformers. Validate via IR spectroscopy (stretching frequencies ~3200 cm⁻¹) and X-ray data .
Advanced: What methodological approaches are used to evaluate the biological activity of derivatives?
Methodological Answer:
- In Vitro Assays: Screen for kinase inhibition (e.g., EGFR) using fluorescence polarization assays.
- Molecular Docking: Use AutoDock Vina to predict binding affinities to target proteins (e.g., benzodiazepine receptors).
- SAR Studies: Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values to identify pharmacophores .
Basic: What are the challenges in scaling up the synthesis of this compound?
Methodological Answer:
- Exothermic Reactions: Bromination requires precise temperature control (<5°C) to prevent runaway reactions.
- Solvent Recovery: Optimize distillation protocols for DMF or acetonitrile reuse.
- Byproduct Management: Implement inline IR spectroscopy to monitor reaction progress and minimize waste .
Advanced: How can X-ray crystallographic data inform drug design for this compound?
Methodological Answer:
- Binding Site Analysis: Overlay crystal structures with target protein PDB files (e.g., GABAₐ receptor) to identify steric clashes or favorable interactions.
- Torsion Angle Optimization: Adjust substituents to match the torsional preferences observed in bioactive conformers.
- Polymorph Screening: Identify crystalline forms with improved solubility or stability for formulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
